2-(Aminomethyl)nicotinic acid
Description
Contextualization within Nicotinic Acid Chemistry and Pyridine (B92270) Derivatives
2-(Aminomethyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. Nicotinic acid itself is a fundamental pyridine carboxylic acid with well-documented biological roles and extensive use in medicinal chemistry. nih.govresearchgate.net The introduction of an aminomethyl group at the 2-position of the nicotinic acid scaffold significantly alters its chemical properties, introducing a basic center and a flexible linker. This modification distinguishes it from its parent compound and other pyridine derivatives, opening up new avenues for chemical exploration.
Pyridine derivatives, in general, are a cornerstone of heterocyclic chemistry, with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the nitrogen atom in the aromatic ring imparts unique electronic properties and allows for diverse functionalization, making them privileged scaffolds in drug discovery.
Significance as a Scaffold in Synthetic Organic Chemistry
The bifunctional nature of this compound makes it a valuable scaffold in synthetic organic chemistry. The carboxylic acid group can readily undergo esterification, amidation, and other transformations, while the primary amine of the aminomethyl group is amenable to reactions such as acylation, alkylation, and Schiff base formation. This dual reactivity allows for the construction of complex molecular architectures and the synthesis of diverse compound libraries for screening purposes.
The spatial arrangement of the functional groups on the pyridine ring provides a defined three-dimensional structure, which is crucial for designing molecules that can interact with specific biological targets. Its role as a building block is exemplified in the synthesis of various heterocyclic systems and as a key intermediate in the preparation of more complex drug candidates. researchgate.netresearchgate.net
Historical Development of Research Areas Pertaining to the Chemical Compound
Research on nicotinic acid and its derivatives has a long history, dating back to the discovery of nicotinic acid in the 19th century and its later identification as a vitamin. researchgate.net The initial focus was on its role in preventing pellagra and its lipid-lowering effects. nih.govnih.gov The exploration of nicotinic acid derivatives, including those with amino functionalities, gained momentum as chemists sought to modify the parent molecule to enhance its therapeutic properties or reduce side effects.
Early studies on aminonicotinic acids were often centered on their synthesis and basic chemical characterization. For instance, the synthesis of 2-aminonicotinic acid derivatives was reported in the mid-20th century, with investigations into their potential biological activities. nih.gov However, specific and in-depth research focusing on the unique properties and applications of this compound as a distinct chemical entity has emerged more recently. This shift has been driven by advancements in synthetic methodologies and a greater understanding of the importance of molecular scaffolds in drug design.
Overview of Current Academic Investigations and Research Trajectories
Current academic research on this compound and its derivatives is multifaceted, with several key areas of investigation:
Medicinal Chemistry: A significant portion of research is directed towards the synthesis of novel derivatives with potential therapeutic applications. This includes the development of compounds with anti-inflammatory, and antifungal properties. nih.govmdpi.com The scaffold is being utilized to create new chemical entities that target a range of biological pathways.
Coordination Chemistry: The ability of this compound to act as a ligand for metal ions is another active area of research. The nitrogen atom of the pyridine ring, the amino group, and the carboxylate group can all coordinate with metal centers, leading to the formation of a variety of coordination complexes. nih.gov These complexes are being investigated for their potential catalytic activity, and biological properties.
Agrochemicals: The nicotinic acid scaffold is present in a number of commercial agrochemicals. Research is ongoing to explore the potential of this compound derivatives as new pesticides and herbicides.
Materials Science: The structural features of this compound make it a potential building block for the synthesis of functional polymers and materials with interesting electronic and photophysical properties.
The ongoing research into this compound highlights its versatility and potential as a key building block for the development of new and innovative chemical entities across a range of scientific disciplines.
| Property | Value |
| IUPAC Name | 2-(Aminomethyl)pyridine-3-carboxylic acid |
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 52395-99-0 |
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,4,8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPJKAACXINIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Aminomethyl Nicotinic Acid
Direct Synthesis Approaches
Direct synthetic methods for constructing the 2-(aminomethyl)nicotinic acid scaffold primarily involve building the core pyridine (B92270) ring with the required substituents in a single or a few convergent steps. These approaches are often favored for their efficiency and atom economy.
Multicomponent Condensation Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of highly substituted pyridines, including precursors to this compound, by combining three or more starting materials in a one-pot reaction. taylorfrancis.comnih.govwhiterose.ac.ukacsgcipr.orgrsc.org These reactions are advantageous due to their operational simplicity, and the ability to generate molecular diversity. taylorfrancis.comrsc.org
Several classical MCRs, such as the Hantzsch pyridine synthesis and its variations, can be adapted to produce the pyridine core. taylorfrancis.comacsgcipr.org The Hantzsch reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. acsgcipr.org Modifications of the Hantzsch synthesis, such as using enamines or substrates with nitrile functionalities, can provide access to a wider range of substitution patterns. taylorfrancis.com
More recent developments in MCRs for pyridine synthesis include catalytic intermolecular aza-Wittig/Diels-Alder sequences. nih.govwhiterose.ac.uk These reactions can lead to tri- and tetrasubstituted pyridines by reacting aldehydes, α,β-unsaturated acids, and enamines. nih.govwhiterose.ac.uk The use of nanocatalysts, such as zinc oxide nanoparticles, has also been explored to promote the synthesis of polysubstituted pyridines under environmentally friendly conditions. rsc.org
Table 1: Comparison of Multicomponent Reactions for Pyridine Synthesis
| Reaction Name | Reactants | Key Features |
| Hantzsch Pyridine Synthesis | Aldehyde, β-dicarbonyl compounds, Ammonia/Ammonium Acetate | Well-established, leads to dihydropyridine intermediate requiring oxidation. acsgcipr.org |
| Bohlmann-Rahtz Pyridine Synthesis | Enamines, Alkynones | Provides direct access to functionalized pyridines. nih.govwhiterose.ac.uk |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | Yields 2-pyridones which can be further functionalized. acsgcipr.org |
| Catalytic aza-Wittig/Diels-Alder | Aldehydes, α,β-Unsaturated acids, Enamines | Two-pot, three-component process for diverse pyridine synthesis. nih.govwhiterose.ac.uk |
Catalytic Hydrogenation of Nitrile Precursors
The catalytic hydrogenation of a nitrile group is a widely used and efficient method for the synthesis of primary amines. In the context of this compound synthesis, this involves the reduction of a 2-cyanonicotinic acid derivative. This method is attractive due to the high yields and selectivity often achieved under catalytic conditions. tcichemicals.com
The process typically employs a heterogeneous metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel (Ra-Ni), in the presence of hydrogen gas. libretexts.org The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can significantly influence the reaction's outcome. For instance, the hydrogenation of alkenes is a thermodynamically favorable reaction that results in a more stable saturated alkane. libretexts.orgyoutube.com
The mechanism of catalytic hydrogenation involves the cleavage of the H-H bond in molecular hydrogen, with the hydrogen atoms attaching to the metal catalyst surface. libretexts.org The alkene (or in this case, the nitrile) also adsorbs onto the catalyst surface, allowing for the stepwise transfer of hydrogen atoms to the carbons of the multiple bond. libretexts.org This typically results in a syn-addition of the hydrogen atoms. youtube.com
Table 2: Common Catalysts for Hydrogenation
| Catalyst | Form | Key Applications |
| Palladium | Pd/C | Hydrogenation of C-C multiple bonds, reduction of nitro groups, deprotection of benzyl (B1604629) groups. tcichemicals.com |
| Platinum | PtO₂ (Adams' catalyst) | Hydrogenation of a wide range of functional groups. libretexts.org |
| Nickel | Raney Nickel | Cost-effective catalyst for various hydrogenation reactions. libretexts.org |
| Rhodium | (Cyclohexyl-CAAC)Rh(COD)Cl | Efficient and selective for aromatic hydrogenation. tcichemicals.com |
| Ruthenium | Ru-complexes | Reduction of esters to alcohols. tcichemicals.com |
Reduction of Carboxylic Acid Derivatives
Another direct approach involves the reduction of a carboxylic acid derivative at the 2-position of the nicotinic acid scaffold. While the direct reduction of a carboxylic acid to an amine is challenging, a common strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an amide or an ester, followed by reduction.
For instance, the carboxylic acid can be converted to an amide, which can then be reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). However, this reagent is powerful and may also reduce other functional groups present in the molecule.
A milder alternative is the use of sodium borohydride (B1222165) (NaBH₄) in combination with certain additives or in specific solvent systems. While NaBH₄ is generally selective for aldehydes and ketones, its reducing power can be enhanced to reduce esters to alcohols. For example, the reduction of methyl nicotinate (B505614) to 3-pyridyl methanol (B129727) can be achieved using an excess of NaBH₄ in methanol. Subsequent conversion of the resulting alcohol to the amine would be required.
Indirect Synthetic Pathways via Precursor Transformation
Indirect methods focus on the modification of a pre-existing pyridine or related heterocyclic ring system to introduce the desired aminomethyl and carboxylic acid functionalities.
Derivatization from Quinoline (B57606) and Related Heterocycles
The oxidation of quinoline is a critical step, and using a system of NaClO₃-H₂SO₄-CuSO₄ has been shown to be superior to KMnO₄, improving the yield of this step to 65.2%. researchgate.net This pathway highlights the utility of readily available heterocyclic starting materials for the synthesis of functionalized nicotinic acids.
Chemical Transformations of Substituted Nicotinic Acid Intermediates
This strategy involves starting with a substituted nicotinic acid and performing a series of chemical transformations to arrive at the target molecule. Nicotinic acid and its derivatives are versatile building blocks in organic synthesis. nih.govnih.govresearchgate.netnih.gov
Another approach involves the conversion of the carboxylic acid group into other functionalities to facilitate further reactions. For instance, nicotinic acid can be esterified to methyl nicotinate, which can then be subjected to various transformations. google.com The industrial production of nicotinic acid often involves the oxidation of 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine. nih.govresearchgate.netchimia.ch These processes can be adapted to produce a variety of substituted nicotinic acid derivatives that can serve as precursors for more complex molecules.
Table 3: Key Intermediates in the Synthesis of this compound Derivatives
| Intermediate | Starting Material | Key Transformation | Reference |
| 2,3-Pyridinedicarboxylic acid | Quinoline | Oxidation | researchgate.net |
| 2-Amino-3-(trichloromethyl)pyridine | 2-Chloro-3-(trichloromethyl)pyridine | Amination | google.com |
| Methyl nicotinate | Nicotinic acid | Esterification | |
| 2-Chloronicotinic acid | Nicotinamide-1-oxide | Chlorination | researchgate.net |
Optimization of Synthetic Conditions and Yields
The efficient synthesis of this compound hinges on the meticulous optimization of reaction conditions. This includes the judicious selection of reagents and catalysts, as well as precise control over reaction parameters to maximize yield and selectivity.
Influence of Reagents and Catalysts on Reaction Outcomes
The transformation of the cyano group in 2-cyanonicotinic acid to an aminomethyl group is a critical step. The choice of reducing agent and catalyst is paramount to the success of this conversion.
Catalytic Hydrogenation: A prevalent method for the reduction of nitriles is catalytic hydrogenation. Raney nickel is a highly effective and widely used catalyst for the hydrogenation of various functional groups, including nitriles. researchgate.net It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution, which leaches out the aluminum, leaving behind a porous nickel catalyst with a high surface area. nih.gov This high surface area is crucial for its catalytic activity. researchgate.net
Other platinum-group metal catalysts, such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), are also employed for hydrogenation reactions. nih.gov While often more active, they can be more expensive than Raney nickel. researchgate.net The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For instance, in the synthesis of related nicotinic acid derivatives, different catalysts have been shown to affect the product distribution and yield.
The influence of the catalyst on the reaction is a critical factor. For the related synthesis of picolinamide (B142947) from 2-cyanopyridine, a chromium oxide-nickel oxide catalyst has been utilized. google.com In other contexts, such as the synthesis of flunixin, boric acid has been employed as a catalyst in a solvent-free approach. The selection of the optimal catalyst is therefore a key consideration in the synthetic design.
The following table, based on findings from related pyridine syntheses, illustrates the potential impact of different catalysts on reaction outcomes.
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Raney Nickel | 2-Cyanopyridines | Pyridinaldehydes | Not specified | |
| Chromium oxide - nickel oxide | 2-Cyanopyridine | Picolinamide | Not specified | google.com |
| Boric acid | 2-Chloronicotinic acid and aromatic amine | 2-(Arylamino)nicotinic acid derivatives | Not specified |
Interactive Data Table: Catalyst Influence on Pyridine Derivative Synthesis Note: This table is illustrative and based on related syntheses. Specific data for this compound synthesis requires further experimental validation.
Control of Reaction Parameters for Selectivity and Efficiency
Beyond the choice of catalyst, the control of reaction parameters such as temperature, pressure, solvent, and reaction time is crucial for maximizing the yield and purity of this compound.
Temperature and Pressure: Hydrogenation reactions are often sensitive to temperature and pressure. In the synthesis of picolinamide from 2-cyanopyridine, the reaction is heated to 85-90 °C. For the preparation of aqueous nicotinaldehyde via catalytic reduction of 3-cyanopyridine (B1664610) with Raney-nickel, the temperature is maintained at or below 40 °C, with a hydrogen pressure between 0.2 and 5 bar. These examples highlight that the optimal temperature and pressure can vary significantly depending on the specific substrate and desired product.
Solvent: The choice of solvent can influence the solubility of reactants, the activity of the catalyst, and the product distribution. In the aforementioned nicotinaldehyde synthesis, an aqueous carboxylic acid medium is used. For the production of picolinamide, de-mineralized water with isopropyl alcohol is employed. google.com The selection of an appropriate solvent system is a key parameter to be optimized.
Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting material while minimizing the formation of byproducts. Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. google.com
The following table summarizes the optimized reaction parameters for the synthesis of related pyridine derivatives, providing a starting point for the optimization of this compound synthesis.
| Parameter | Value | Compound Synthesized | Reference |
| Temperature | 85-90 °C | Picolinamide | google.com |
| Temperature | ≤ 40 °C | Nicotinaldehyde | |
| Pressure | 0.2 - 5 bar | Nicotinaldehyde | |
| Solvent | Aqueous carboxylic acid | Nicotinaldehyde | |
| Solvent | De-mineralized water/Isopropyl alcohol | Picolinamide | google.com |
Interactive Data Table: Optimized Reaction Parameters in Related Syntheses Note: This table provides examples from related syntheses and should be considered as a guide for the optimization of this compound synthesis.
Application of Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chimia.ch The application of these principles is increasingly important in the synthesis of pharmaceutical intermediates and other fine chemicals.
Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which means that the maximum number of atoms from the starting materials should be incorporated into the final product. The reduction of 2-cyanonicotinic acid to this compound using catalytic hydrogenation is an example of a reaction with high atom economy, as it is an addition reaction.
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more environmentally benign solvents such as water, ethanol (B145695), or supercritical fluids. The use of aqueous reaction media, as seen in the synthesis of nicotinaldehyde and picolinamide, is a step towards greener synthesis. google.com
Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste. chimia.ch The use of heterogeneous catalysts like Raney nickel or supported catalysts like Pd/C is advantageous as they can be easily separated from the reaction mixture by filtration. researchgate.netnih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. While some hydrogenations require elevated temperatures and pressures, optimizing the catalyst and reaction conditions can help to minimize energy requirements.
Waste Reduction: The development of synthetic routes that minimize the formation of byproducts and waste is a key goal of green chemistry. The choice of a selective catalyst and optimized reaction conditions can significantly reduce the generation of unwanted side products.
While specific green chemistry applications for the synthesis of this compound are not extensively documented, the principles outlined above provide a clear framework for designing a more sustainable synthetic process. Future research in this area should focus on developing catalytic systems that operate under milder conditions, utilize greener solvents, and can be efficiently recycled.
Derivatization and Analog Synthesis of 2 Aminomethyl Nicotinic Acid
Formation of Carboxylic Acid Derivatives
The carboxylic acid moiety of 2-(aminomethyl)nicotinic acid is a prime site for modification, enabling the synthesis of esters and amides. These reactions are fundamental in altering the compound's polarity, reactivity, and potential for further functionalization.
Synthesis of Ester Analogs
Esterification of nicotinic acid and its derivatives is a common strategy to produce valuable intermediates. Standard methods, such as treatment with an alcohol in the presence of a strong acid catalyst like sulfuric acid, are frequently employed. For instance, the esterification of the related 4-iodopicolinic acid is achieved by refluxing in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. acs.org Similarly, nicotinic acid can be converted to its ethyl ester by reacting it with ethanol (B145695) and sulfuric acid. cam.ac.uk
More advanced methods have been developed for producing specific ester derivatives. One approach for synthesizing 2-aminonicotinic acid benzyl (B1604629) esters involves the reaction of a benzyl halide with a 2-aminonicotinic acid derivative in a polar solvent in the presence of a specific base. This method is reported to provide high yields and purity. acs.org Alternative strategies include the initial conversion of the carboxylic acid to an acyl chloride using a halogenating agent, which is then reacted with the desired alcohol, or the use of a condensing agent to directly couple the acid and alcohol. acs.org
A documented procedure for preparing 2-methyl nicotinate (B505614) involves reacting a compound derived from 1,1,3,3-tetramethoxypropane (B13500) with a β-aminocrotonic acid ester. This process is noted for its mild conditions and high yield. researchgate.net
Table 1: Selected Methods for Ester Synthesis
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Nicotinic acid | Ethanol, Sulfuric Acid | Ethyl nicotinate | cam.ac.uk |
| 2-Aminonicotinic acid derivative | Benzyl halide, Base | 2-Aminonicotinic acid benzyl ester | acs.org |
Preparation of Amide Derivatives and Related Functional Groups
The conversion of the carboxyl group to an amide is another key derivatization pathway. Amides of nicotinic acid have been investigated for various applications. nih.gov A straightforward method to prepare the parent nicotinamide (B372718) involves treating the corresponding ethyl ester with concentrated ammonium (B1175870) hydroxide (B78521). cam.ac.uk
More complex amide derivatives are synthesized by coupling the nicotinic acid moiety with various amines. For example, a series of novel 2-aminonicotinamide derivatives were synthesized for evaluation as potential antifungal agents. nih.gov Similarly, N-(thiophen-2-yl) nicotinamide derivatives have been prepared by coupling nicotinic acid with aminothiophenes. Solid-phase peptide synthesis (SPPS) has also been utilized to create nicotinoyl amino acid conjugates, such as nicotinoyl leucine (B10760876) and nicotinoyl tyrosine-tyrosine, by anchoring the amino acid to a resin and then coupling it with nicotinic acid. The synthesis of various amide derivatives can be achieved by reacting substituted anilines with an ester of the parent acid, typically under reflux in a solvent like methanol. nih.gov
Table 2: Examples of Amide Derivative Synthesis
| Nicotinic Acid Derivative | Amine/Amino Acid | Coupling Method | Product Class | Reference |
|---|---|---|---|---|
| 2-Aminonicotinic acid | Various amines | Not specified | 2-Aminonicotinamides | nih.gov |
| Nicotinic acid | Aminothiophenes | Not specified | N-(thiophen-2-yl) nicotinamides | |
| Nicotinic acid | Leucine, Tyrosine-Tyrosine | Fmoc Solid-Phase Synthesis | Nicotinoyl Amino Acids |
Schiff Base Formation and Imine Chemistry
The primary amino group of this compound allows for the formation of Schiff bases (or imines) through condensation with carbonyl compounds. This reaction is a cornerstone for creating a wide variety of derivatives. Schiff bases are synthesized by the condensation reaction between a primary amine and a carbonyl group from an aldehyde or a ketone.
While direct examples starting from this compound are specific, extensive research on related structures provides clear procedural guidance. For instance, nicotinic acid hydrazide is a common starting material for synthesizing a range of Schiff bases by reacting it with various substituted aldehydes. A green synthesis method uses lemon juice as a natural catalyst for the reaction between nicotinic acid hydrazide and aldehydes in ethanol at room temperature.
A highly relevant synthesis involves the reaction of 2-(2-aminomethyl)pyridine with ortho-vanillin (3-methoxysalicylaldehyde) to form the N-(2-pyridylmethyl)-3-methoxysalicylaldimine Schiff base ligand. This demonstrates the reactivity of the aminomethyl group on a pyridine (B92270) ring in forming an imine linkage, a reaction directly applicable to this compound. The general process involves stirring the amine and aldehyde components, often in a solvent like methanol.
Construction of Sulfonamide and Other Nitrogen-Containing Derivatives
The primary amine of this compound can also be derivatized to form sulfonamides. The most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This general and effective procedure is directly applicable to the aminomethyl group of the target compound.
A novel method for sulfonamide formation that avoids potentially low-yielding standard reactions is the aminolysis of p-nitrophenylsulfonates. This technique uses p-nitrophenoxide as a leaving group and has been shown to work with a wide variety of amines to produce sulfonamides in good yields.
Beyond sulfonamides, the amine functionality allows for the creation of other nitrogen-containing derivatives. For instance, hydrazides have been derived from related 2-substituted-3-cyanopyridines.
Incorporation into Polycyclic and Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal precursor for constructing fused heterocyclic systems, particularly those containing a pyrrolopyridine core.
Pyrrolopyridine Conjugates
The pyrrolo[3,4-c]pyridine scaffold is a key structure that can be synthesized from this compound. The intramolecular condensation of this compound is a direct pathway to forming a lactam (a cyclic amide). This reaction would yield 5,6-dihydro-7H-pyrrolo[3,4-c]pyridin-7-one. This type of cyclization is a fundamental transformation in organic synthesis, typically promoted by heat or coupling agents that activate the carboxylic acid.
Further elaboration can lead to other important pyrrolopyridine derivatives. For example, derivatives of pyrrolo[3,4-c]pyridine-1,3-dione have been synthesized from appropriately substituted precursors. The synthesis of such fused bicyclic systems highlights the utility of ortho-disubstituted pyridines in building molecular complexity. The strategic placement of the aminomethyl and carboxylic acid groups in this compound provides the necessary framework for the facile construction of these and related polycyclic structures.
Triazoline Derivatives
The synthesis of triazoline and the more stable triazole rings represents a valuable strategy in medicinal chemistry for creating compounds with a range of biological activities. While direct synthesis from this compound is not extensively documented, established synthetic routes for triazoles can be adapted. A common approach involves the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne.
For the synthesis of 1,2,3-triazole derivatives of this compound, a plausible synthetic pathway would involve the initial protection of the aminomethyl group to prevent its interference in subsequent reactions. The carboxylic acid could then be converted to a suitable precursor for triazole formation. Alternatively, the pyridine ring itself can be modified to introduce a group amenable to cycloaddition. The ene-azide cycloaddition reaction offers another route to 1,2,3-triazolines, which can then be oxidized to the corresponding triazoles. rsc.org The synthesis of 1,2,4-triazoles often proceeds through the condensation of amidrazones with various reagents. nih.gov
A general scheme for the synthesis of aminotriazoles from suitable starting materials is presented in Table 1. researchgate.net
| Starting Material | Reagents | Product Type |
| Carbothiosemicarbazides | Various cyclizing agents | Aminotriazoles |
| Carbothiohydrazones | Various cyclizing agents | Aminotriazoles |
| 2-Hydrazinoazaherterocycles | Various cyclizing agents | Fused triazole systems |
| Semicarbazide (B1199961), Alcohol, Pyrazolecarbaldehydes | NiFe2O4@SiOn2 Pr@amino glucose catalyst (one-pot) | 3-Pyrazolyl-4H-1,2,4-triazoles |
Table 1: General Synthetic Routes to Aminotriazoles
Oxadiazole-Based Scaffolds
The 1,3,4-oxadiazole (B1194373) ring is a well-known bioisostere of amide and ester functionalities and is a common scaffold in medicinal chemistry. nih.gov The synthesis of 1,3,4-oxadiazole derivatives from nicotinic acid is a well-established process that can be applied to this compound, likely with prior protection of the amino group. The typical synthetic route involves the conversion of the carboxylic acid to a hydrazide, followed by cyclization.
The synthesis of 2-amino-1,3,4-oxadiazoles can be achieved through the iodine-mediated oxidative cyclization of semicarbazones, which are formed by the condensation of semicarbazide with aldehydes. nih.govresearchgate.net A general method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the reaction of a carboxylic acid hydrazide with a cyanogen (B1215507) halide, such as cyanogen bromide. google.com
A representative synthetic scheme for the formation of 2-amino-5-substituted-1,3,4-oxadiazoles is outlined in Table 2.
| Reactant 1 | Reactant 2 | Key Conditions | Product |
| Carboxylic acid hydrazide | Cyanogen bromide | Reaction in a suitable solvent, e.g., methanol | 2-Amino-5-substituted-1,3,4-oxadiazole |
| Aldehyde | Semicarbazide | Condensation followed by I2-mediated oxidation | 2-Amino-5-substituted-1,3,4-oxadiazole |
Table 2: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles
Functional Group Modifications at the Aminomethyl Moiety
The primary amine of the aminomethyl group is a key site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the physicochemical properties and biological activity of the resulting compounds. Common modifications include acylation, alkylation, and the formation of Schiff bases.
Acylation: The reaction of the aminomethyl group with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. This modification can be used to introduce a variety of functional groups and to alter the polarity and hydrogen bonding capabilities of the molecule. The synthesis of nicotinamides from nicotinic acid and various mono-thiocarbohydrazones has been reported, employing either thionyl chloride for acid activation or a direct coupling with EDC. mdpi.com
Alkylation: N-alkylation of the aminomethyl group can be achieved using alkyl halides. However, this reaction can sometimes be challenging and may require harsh conditions. rsc.org Alternative methods, such as reductive amination or hydrogen-borrowing catalysis, offer milder conditions for the synthesis of N-substituted amines. nih.gov The N-methylation of amino acids is a common strategy to improve pharmacokinetic properties like membrane permeability. monash.edu
Schiff Base Formation: The primary amine of the aminomethyl group can readily react with aldehydes or ketones to form Schiff bases (imines). wikipedia.orgyoutube.com This reversible reaction is often an intermediate step in more complex transformations and is also relevant in biological systems where Schiff bases can be formed with cofactors like pyridoxal (B1214274) phosphate. wikipedia.org The formation of Schiff bases with amino acids has been shown to enhance certain biological effects. nih.gov
Strategic Design of Derivatives for Modulating Chemical Interactions
The derivatization of this compound can be guided by strategic design principles to modulate its interactions with biological targets or to fine-tune its chemical properties. Key strategies include bioisosteric replacement and structure-activity relationship (SAR) studies.
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. drughunter.com For instance, the carboxylic acid group of this compound could be replaced with bioisosteres such as tetrazoles or 5-oxo-1,2,4-oxadiazoles to potentially improve oral bioavailability. drughunter.com Similarly, an ester functionality can be replaced by a 5-alkyl-oxazole. nih.gov The strategic introduction of bioisosteres can lead to the discovery of novel compounds with enhanced properties.
Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how different structural modifications affect the biological activity of a molecule. nih.gov By systematically synthesizing and evaluating a series of derivatives, it is possible to identify the key structural features required for a desired chemical or biological effect. For example, studies on thionicotinic acid derivatives have shown that specific substitutions can significantly influence their vasorelaxant and antioxidant properties. nih.gov The insights gained from SAR studies can guide the rational design of more potent and selective derivatives of this compound.
The derivatization of this compound offers a versatile platform for the synthesis of a wide range of novel compounds. By employing established synthetic methodologies and strategic design principles, it is possible to create a diverse library of derivatives with tailored properties for various applications.
Coordination Chemistry and Metal Complexation of 2 Aminomethyl Nicotinic Acid
Ligand Characteristics of 2-(Aminomethyl)nicotinic Acid
The coordination behavior of this compound is dictated by the interplay of its three key functional groups: the pyridine (B92270) nitrogen, the carboxylate oxygen atoms, and the aminomethyl nitrogen.
Chelation Modes and Potential Binding Sites (e.g., N, O Donor Atoms)
This compound is a versatile ligand with multiple potential donor atoms, allowing for a variety of coordination modes. The primary binding sites are the nitrogen atom of the pyridine ring, the oxygen atoms of the carboxylate group, and the nitrogen atom of the aminomethyl group. This combination of N and O donor atoms makes it a multidentate ligand capable of forming stable chelate rings with metal ions.
Potential Chelation Modes:
Bidentate N,O-Chelation: The ligand could coordinate to a metal center through the pyridine nitrogen and one of the carboxylate oxygens, forming a stable five-membered chelate ring. This is a common coordination mode for related pyridine-2-carboxylic acids.
Bidentate N,N-Chelation: The aminomethyl nitrogen and the pyridine nitrogen can form a six-membered chelate ring. The flexibility of the aminomethyl group would be a key factor in the stability of this ring.
Tridentate N,N,O-Coordination: It is conceivable that the ligand could act as a tridentate donor, binding to a single metal center via the pyridine nitrogen, the aminomethyl nitrogen, and a carboxylate oxygen. This would result in the formation of fused five- and six-membered chelate rings, a highly stable arrangement.
Bridging Ligand: In polynuclear complexes or coordination polymers, the carboxylate group can act as a bridge between two metal centers in either a syn-syn, syn-anti, or anti-anti fashion. Furthermore, the pyridine nitrogen and the aminomethyl nitrogen could potentially coordinate to different metal ions, leading to extended network structures.
Impact of Protonation Equilibria on Coordination Properties
The coordination properties of this compound are highly dependent on the pH of the reaction medium, which governs the protonation state of its functional groups. The ligand can exist in several forms:
Cationic Form (H₃L²⁺): At very low pH, both the aminomethyl group, the pyridine nitrogen, and the carboxylic acid will be protonated.
Zwitterionic Form (H₂L⁺): As the pH increases, the carboxylic acid will deprotonate first, forming a zwitterion with a negatively charged carboxylate group and positively charged aminomethyl and pyridinium (B92312) groups. X-ray diffraction studies on the related 2-aminonicotinic acid have confirmed its existence as a zwitterion in the solid state, with protonation occurring at the pyridine ring nitrogen. rsc.orgresearchgate.net It is highly probable that this compound behaves similarly.
Neutral Form (HL): Further increase in pH will lead to the deprotonation of the pyridinium ion.
Anionic Form (L⁻): At higher pH values, the aminomethyl group will deprotonate, resulting in a fully deprotonated, anionic ligand.
The specific protonation state of the ligand will determine which donor atoms are available for coordination. For instance, in its zwitterionic form, the protonated pyridine nitrogen would not be available for coordination, favoring coordination through the carboxylate group. Conversely, at higher pH, the deprotonated aminomethyl nitrogen becomes a potent donor site. This pH-dependent behavior allows for the targeted synthesis of different complex architectures by carefully controlling the reaction conditions.
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound would likely follow established methods for similar pyridine-carboxylate ligands. The choice of metal salt, solvent, and reaction conditions would be critical in directing the final product's structure.
Preparation of Transition Metal Complexes (e.g., Cu(II), Co(II), Mn(II), Ag(I))
The synthesis of discrete molecular complexes with transition metals such as copper(II), cobalt(II), manganese(II), and silver(I) would typically involve the reaction of a soluble metal salt (e.g., chloride, nitrate, acetate (B1210297), or perchlorate) with the ligand in a suitable solvent.
Copper(II) Complexes: Copper(II) is known to form a wide variety of complexes with N- and O-donor ligands. Reactions of copper(II) salts with this compound could yield mononuclear or dinuclear complexes, depending on the stoichiometry and reaction conditions. For related nicotinic acid complexes, coordination through both the carboxylate oxygen and pyridine nitrogen has been observed. nih.gov
Cobalt(II) and Manganese(II) Complexes: These ions often form octahedral complexes. With this compound, one could expect the formation of complexes where the ligand acts as a bidentate or tridentate chelate, with the remaining coordination sites occupied by solvent molecules or counter-ions. The synthesis of cobalt(II) and manganese(II) complexes with nicotinic acid and other amino acids has been widely reported. jocpr.comnih.gov
Silver(I) Complexes: Silver(I) typically exhibits a preference for linear or trigonal planar coordination geometries. The flexible aminomethyl group could play a significant role in the formation of polynuclear or coordination polymer structures with silver(I). The synthesis of silver(I) complexes with various amino acids and nicotinic acid derivatives often results in polymeric structures. researchgate.netnih.gov
A general synthetic approach would involve dissolving the metal salt and the ligand in a solvent such as water, ethanol (B145695), or a mixture thereof, followed by stirring at room or elevated temperature. The pH may be adjusted to control the protonation state of the ligand and thus the coordination mode.
Hydrothermal Synthesis Methods for Coordination Polymers
Hydrothermal synthesis is a powerful technique for the preparation of crystalline coordination polymers. nih.gov This method involves carrying out the reaction in water or another solvent in a sealed vessel (autoclave) at temperatures above the solvent's boiling point. The increased temperature and pressure can promote the crystallization of thermodynamically stable products and facilitate the formation of extended network structures.
For this compound, hydrothermal synthesis could be employed to generate one-, two-, or three-dimensional coordination polymers. By reacting the ligand with metal salts under hydrothermal conditions, the versatile bridging capabilities of the carboxylate group and the potential for the aminomethyl and pyridine nitrogens to link different metal centers could be fully exploited. The pH of the initial reaction mixture would be a critical parameter, influencing the deprotonation of the ligand and, consequently, the dimensionality and topology of the resulting coordination polymer. researchgate.net The use of auxiliary ligands could also be explored to introduce further structural diversity.
Structural Elucidation of Coordination Compounds
The definitive characterization of any newly synthesized coordination compounds of this compound would rely on a combination of spectroscopic and analytical techniques.
Key Characterization Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the carboxylate group (asymmetric and symmetric stretches) and the C=N and C-N bonds of the pyridine and aminomethyl groups upon complexation provide evidence of coordination.
UV-Vis Spectroscopy: The electronic spectra of the complexes can provide information about the coordination environment of the metal ion, particularly for d-block elements like Cu(II) and Co(II).
Elemental Analysis: This technique is used to determine the elemental composition (C, H, N) of the complex, which helps in confirming the stoichiometry of the ligand and metal in the final product.
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.
Below is a hypothetical data table illustrating the kind of information that would be obtained from the structural elucidation of a metal complex of this compound.
Hypothetical Crystallographic Data for a [Cu(2-AMNA)₂] Complex
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₄CuN₄O₄ |
| Formula Weight | 381.83 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 14.5 |
| β (°) | 95.5 |
| Volume (ų) | 1508 |
| Z | 4 |
| Density (calculated) | 1.68 g/cm³ |
Note: This data is purely illustrative and not based on experimental results.
Single-Crystal X-ray Diffraction Studies of Metal Complexes
Studies on various metal-nicotinate complexes have revealed a rich diversity in coordination. The nicotinic acid ligand can coordinate to a metal center in several ways: as a monodentate ligand through the pyridine nitrogen, as a bidentate ligand, or as a bridging ligand connecting multiple metal centers through its carboxylate and pyridine functionalities. researchgate.net The resulting complexes can be mononuclear, dinuclear, or polymeric. researchgate.netjyu.fi
For instance, copper(II) can form trinuclear complexes with nicotinic acid N-oxide, where copper atoms are bridged by hydroxo groups, N-oxide oxygen atoms, and carboxylate groups. jyu.fijyu.fi In other cases, polymeric chains are formed, such as in catena-diaqua-bis-μ-(nicotinato N-oxido)copper(II). jyu.fijyu.fi Zinc(II) complexes with related hydroxypyridinecarboxylate ligands have been shown to adopt octahedral or trigonal bipyramidal geometries, influenced by the specific ligand structure and the presence of coordinated water molecules. nih.gov Similarly, cobalt(II) and nickel(II) form isomorphous complexes with nicotinic acid N-oxide, exhibiting octahedral coordination with four water molecules completing the coordination sphere. jyu.fi
The aminomethyl group in this compound introduces an additional nitrogen donor site, increasing its denticity and potential for forming stable chelate rings with the metal ion. This is expected to influence the resulting coordination geometry, likely favoring octahedral or square-pyramidal structures, as seen in complexes with other amino acid-substituted ligands. nih.govrsc.org
Table 1: Representative Crystallographic Data for Metal Complexes with Nicotinic Acid Derivatives This table presents data from related compounds to illustrate typical structural parameters.
| Complex Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
| [Cu₃(N-nicO)₄(OH)₂(H₂O)₂] | Triclinic | P-1 | a=10.133Å, b=10.615Å, c=8.948Å, α=105.15°, β=93.42°, γ=114.75° | jyu.fijyu.fi |
| [Ni(N-nicO)₂(H₂O)₄] | Monoclinic | P2₁/c | a=9.096Å, b=14.881Å, c=7.086Å, β=109.11° | jyu.fi |
| [Zn(C₇H₆NO₃)₂(H₂O)₂] | Monoclinic | P2₁/n | a=3.684Å, b=14.896Å, c=14.823Å, β=91.49° | nih.gov |
| [Zn(S-2-BIT)₃(O-SO₃)(CH₃OH)₂] | Triclinic | P-1 | a=9.294Å, b=10.199Å, c=17.345Å, β=105.49° | ekb.egresearchgate.net |
Analysis of Supramolecular Architectures and Self-Assembly Processes
The self-assembly of individual metal-ligand complexes into extended, ordered structures is a cornerstone of supramolecular chemistry and crystal engineering. rsc.org The process is driven by a combination of coordination bonds and non-covalent intermolecular interactions, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.org
In the context of this compound complexes, the interplay of the rigid pyridine ring and the flexible aminomethyl and carboxylate groups facilitates the construction of diverse supramolecular architectures. The carboxylate group is particularly adept at forming various bridging modes, while the pyridine and amino groups provide sites for hydrogen bonding and further coordination. Studies on related nicotinic acid-conjugated peptides have demonstrated that the nitrogen atom within the nicotinic acid moiety is crucial for directing the self-assembly process, leading to specific morphologies like mesoscale tubes. nih.gov The absence of this nitrogen atom results in different, less ordered structures. nih.gov
The self-assembly can be directed by the choice of the metal ion, which dictates the preferred coordination geometry. rsc.orglibretexts.org For example, the reaction of γ-octamolybdates with amino acids like proline in the presence of metal ions such as Cu(II), Zn(II), or Co(II) leads to the formation of 2D frameworks with a distinct 4-connected topology. rsc.org The process can be highly cooperative, where the formation of thermodynamically stable, well-ordered structures emerges from a dynamic network of components. rsc.orgnih.govmdpi.com The resulting architecture is often the most stable product under the given reaction conditions. mdpi.com
Investigation of Intermolecular Interactions in Solid-State Structures (e.g., Hydrogen Bonding, π-π Stacking)
The stability and arrangement of molecules within a crystal lattice are governed by a network of intermolecular interactions. nih.gov For metal complexes of this compound, hydrogen bonding and π-π stacking are the predominant forces that direct the supramolecular assembly. nih.gov
Hydrogen Bonding: The presence of multiple hydrogen bond donors (the aminomethyl group -NH₂, the carboxylic acid -OH, and coordinated water molecules) and acceptors (the carboxylate oxygens, the pyridine nitrogen, and sulfate (B86663) or other counter-ions) allows for the formation of extensive and robust hydrogen-bonding networks. researchgate.net These interactions can link adjacent metal complexes, creating higher-dimensional structures. For example, N-H···O and O-H···O hydrogen bonds are commonly observed, connecting complexes into layers or three-dimensional arrays. nih.govekb.egresearchgate.net The interplay between hydrogen bonding and other forces is delicate; it is a key driver for local structuring in the solid state. stanford.edustanford.edu
Electronic Structure and Bonding Analysis in Metal Complexes
Understanding the electronic structure and the nature of the metal-ligand bonding is crucial for explaining the properties of coordination complexes. This can be investigated through a combination of experimental techniques, such as UV-visible spectroscopy, and theoretical calculations using methods like Density Functional Theory (DFT). nih.govusd.edu
The electronic spectra of transition metal complexes are characterized by absorptions corresponding to d-d transitions and charge-transfer bands. researchgate.net For complexes of this compound, the positions of these bands provide information about the coordination environment and the ligand field strength. For example, the electronic spectrum of a Cu(II) complex can indicate whether it has a tetrahedral or octahedral geometry. nih.gov Shifts in the π-π* and n-π* transitions of the ligand upon coordination to a metal ion confirm the formation of the complex. researchgate.net
Spectroscopic and Advanced Analytical Characterization Methodologies
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the characteristic functional groups present in 2-(Aminomethyl)nicotinic acid.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.
For compounds structurally related to this compound, such as nicotinic acid itself, characteristic FT-IR absorption bands have been well-documented. researchgate.netresearchgate.net The spectrum of nicotinic acid, for instance, displays a notable band in the region of 1698 cm⁻¹ to 1714 cm⁻¹, which is attributed to the C=O stretching vibration of the carboxylic acid group. researchgate.netresearchgate.net Additionally, C-H stretching vibrations are typically observed in the range of 2808 cm⁻¹ to 3160 cm⁻¹. researchgate.netresearchgate.net The presence of the pyridine (B92270) ring is indicated by C=N stretching vibrations, which appear around 1617 cm⁻¹. researchgate.net
In the context of this compound, one would expect to observe these characteristic peaks, along with additional bands corresponding to the aminomethyl group. The N-H stretching vibrations of the primary amine would likely appear in the region of 3300-3500 cm⁻¹, while the N-H bending vibrations would be expected around 1600 cm⁻¹. The C-N stretching vibration of the aminomethyl group would also contribute to the spectrum, typically in the 1000-1200 cm⁻¹ range.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |
| N-H (Amine) | 3500 - 3300 |
| C-H (Aromatic/Aliphatic) | 3100 - 2800 |
| C=O (Carboxylic Acid) | 1725 - 1700 |
| C=C, C=N (Aromatic Ring) | 1620 - 1450 |
| N-H (Amine Bend) | 1650 - 1580 |
| C-N (Amine) | 1250 - 1020 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. While no specific Raman spectroscopic data for this compound was found, studies on related molecules like nicotinic acid and its derivatives offer valuable insights. nih.govjocpr.comnih.govresearchgate.net For nicotinic acid, Raman spectra have been recorded and analyzed to understand its vibrational characteristics. nih.govjocpr.com These studies often involve quantum chemical calculations to correlate experimental frequencies with specific vibrational modes. nih.govjocpr.com The Raman spectra of nicotinic acid and its complexes show characteristic bands for the pyridine ring and the carboxylic acid group. researchgate.net It is anticipated that the Raman spectrum of this compound would exhibit distinct peaks corresponding to the vibrations of the aminomethyl substituent, in addition to the features of the nicotinic acid backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR for Molecular Structure Elucidation
For this compound, the ¹H NMR spectrum would be expected to show signals for the three protons on the pyridine ring, a singlet for the two protons of the aminomethyl group (-CH₂-), and a broad signal for the amine (NH₂) and carboxylic acid (COOH) protons, which are often exchangeable with deuterium. The chemical shifts of the pyridine protons would be influenced by the positions of the aminomethyl and carboxyl substituents.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
| Pyridine H-4 | ~8.0 - 8.5 | Doublet of doublets |
| Pyridine H-5 | ~7.3 - 7.8 | Doublet of doublets |
| Pyridine H-6 | ~8.5 - 9.0 | Doublet |
| -CH₂- (Aminomethyl) | ~3.5 - 4.5 | Singlet |
| -NH₂ (Amine) | Variable | Broad singlet |
| -COOH (Carboxylic Acid) | Variable | Broad singlet |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. For nicotinic acid, the ¹³C NMR spectrum has been reported, showing signals for the six carbon atoms of the pyridine ring and the carboxyl group. chemicalbook.comnih.gov
In the ¹³C NMR spectrum of this compound, one would expect to see seven distinct signals: six for the pyridine ring carbons and one for the aminomethyl carbon. The chemical shifts of the ring carbons would be affected by the electron-donating aminomethyl group and the electron-withdrawing carboxyl group.
| Carbon Environment | Expected Chemical Shift (ppm) |
| C-2 (Pyridine) | ~150 - 155 |
| C-3 (Pyridine) | ~125 - 130 |
| C-4 (Pyridine) | ~135 - 140 |
| C-5 (Pyridine) | ~120 - 125 |
| C-6 (Pyridine) | ~148 - 153 |
| -COOH (Carboxyl) | ~165 - 175 |
| -CH₂- (Aminomethyl) | ~40 - 50 |
Advanced NMR Techniques
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are crucial for unambiguously assigning proton and carbon signals and establishing the complete connectivity of the molecule. While specific 2D NMR data for this compound was not found, the application of such techniques to related structures is well-established. hmdb.caarxiv.orgarxiv.org For instance, an [¹H, ¹³C]-HSQC spectrum of nicotinic acid allows for the direct correlation of proton and carbon signals. hmdb.ca Similar experiments on this compound would definitively link the proton and carbon signals of the aminomethyl group and the pyridine ring, confirming the substitution pattern. Solid-state NMR could also be employed to study the compound in its crystalline form, providing insights into intermolecular interactions and packing.
Mass Spectrometry Techniques
Mass spectrometry is a cornerstone for determining the molecular weight and structural features of this compound through ionization and mass-to-charge ratio analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar and thermally labile molecules like this compound. In ESI-MS, the analyte is dissolved in a polar, volatile solvent and pumped through a fine, heated capillary at high voltage. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.
For compounds structurally similar to this compound, such as nicotinic acid and its metabolites, ESI is typically performed in positive ion mode. nih.govnih.gov Protonation is expected to occur on the basic nitrogen atoms—either the pyridine ring nitrogen or the primary amine of the aminomethyl group. Given the molecular formula of this compound (C₇H₈N₂O₂), the expected mass for the protonated molecule [M+H]⁺ would be approximately 153.15 g/mol .
When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information through collision-induced dissociation. For instance, studies on nicotinic acid (a related structure) show a characteristic fragmentation transition of the protonated molecular ion from m/z 124.1 to a product ion of m/z 80.1. nih.govnih.gov A similar analysis of this compound would likely involve fragmentation of the pyridine ring or loss of the aminomethyl or carboxylic acid groups, providing definitive structural confirmation. The technique is highly sensitive and specific, making it suitable for quantifying the analyte in complex matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, due to the low volatility and polar nature of this compound, which contains both a carboxylic acid and an amino group, direct analysis by GC-MS is challenging. Such compounds generally require a chemical derivatization step to increase their volatility and thermal stability. nih.govnih.gov
The standard procedure involves a two-step derivatization:
Esterification: The carboxylic acid group is converted into a less polar ester, for example, a methyl ester or a hexafluoroisopropyl ester, by reacting it with an alcohol under acidic conditions. nih.govnih.gov
Amidation/Acylation: The amino group is converted to an amide, often using an acylating agent like pentafluoropropionic anhydride. nih.gov
Once derivatized, the analyte can be introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. semanticscholar.org The separated components then enter the mass spectrometer, which ionizes them (typically via electron ionization) and detects the resulting fragments. The resulting mass spectrum provides a molecular fingerprint that can be used for structural confirmation and quantification. semanticscholar.org This method offers high sensitivity and selectivity, with detection limits that can reach the femtomole level. nih.gov
X-ray Diffraction Techniques
X-ray techniques are indispensable for probing the solid-state structure and surface chemistry of materials.
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline structure of solid materials. It provides a unique "fingerprint" of a crystalline solid, allowing for phase identification, the determination of lattice parameters, and an assessment of sample purity. The technique involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered rays as a function of the scattering angle (2θ).
The resulting diffraction pattern is unique to a specific crystalline phase. For a new compound like this compound, PXRD is essential for identifying its specific crystalline form and detecting the presence of different polymorphs. Studies on related molecules, such as co-crystals of nicotinic acid, demonstrate the utility of PXRD in identifying characteristic diffraction peaks that define the crystal structure. google.com For example, a nicotinic acid co-crystal exhibited distinct peaks at specific 2θ angles, confirming its unique phase. google.com
| Characteristic Peak Positions (2θ) for a Nicotinic Acid Co-crystal google.com |
|---|
| 11.36° |
| 12.12° |
| 14.02° |
| 14.24° |
| 15.08° |
| 17.12° |
| 24.42° |
| 28.02° |
The analysis of this compound by PXRD would yield a similar dataset of peak positions and intensities, providing crucial data for quality control and structural verification of the solid form.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the atoms within a material. chemistryviews.org XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.
For an organic molecule like this compound, XPS can provide detailed information about the carbon, nitrogen, and oxygen environments. researchgate.netunits.it The binding energy of the core electrons is sensitive to the chemical environment, allowing for the differentiation of functional groups.
Nitrogen (N 1s): The N 1s spectrum is expected to show two distinct peaks corresponding to the pyridine nitrogen and the aminomethyl nitrogen. The binding energy can also confirm the zwitterionic nature of the molecule in the solid state, with a higher binding energy for a protonated amino group (-NH₃⁺). researchgate.netwhiterose.ac.uk
Carbon (C 1s): The C 1s spectrum would be composed of multiple peaks corresponding to carbons in different chemical environments: the aromatic carbons of the pyridine ring, the aliphatic carbon of the aminomethyl group, and the carboxyl carbon (-COOH), which typically has the highest binding energy. researchgate.net
Oxygen (O 1s): The O 1s spectrum would show signals corresponding to the two oxygen atoms of the deprotonated carboxylate group (-COO⁻) in its zwitterionic form. uic.edu
| Atom | Functional Group | Expected Binding Energy Region (eV) |
|---|---|---|
| C 1s | C-C, C-H (Aromatic/Aliphatic) | ~284.8 - 285.5 |
| C-N (Aminomethyl/Pyridine) | ~286.0 - 286.5 | |
| O=C-O (Carboxylate) | ~288.0 - 289.0 | |
| N 1s | Pyridine Nitrogen | ~399.0 - 400.0 |
| Amino Nitrogen (-NH₂/NH₃⁺) | ~401.0 - 402.0 | |
| O 1s | Carboxylate Oxygens | ~531.0 - 533.0 |
This detailed chemical state analysis makes XPS a powerful tool for confirming the structure and surface chemistry of this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV or visible light by a substance. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings or conjugated systems. The pyridine ring in this compound acts as a chromophore, giving rise to characteristic absorption bands.
Studies on nicotinic acid, its parent compound, show a distinct UV absorption profile. When prepared in a dilute acid solution (e.g., 0.1 M HCl), nicotinic acid exhibits two main absorption peaks. starna.comstarnacells.com These absorptions are attributed to π → π* electronic transitions within the aromatic pyridine ring. The aminomethyl group (-CH₂NH₂) attached to the ring is an auxochrome, a group that can modify the absorption characteristics (wavelength and intensity) of the chromophore. Its presence is expected to cause a slight shift in the absorption maxima compared to unsubstituted nicotinic acid.
| Approximate Wavelength (λmax) | Reference |
|---|---|
| 213 nm | starna.comstarnacells.com |
| 261 nm | starna.comstarnacells.com |
The UV-Vis spectrum of this compound would be recorded to determine its specific λmax values. According to Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, making UV-Vis spectroscopy a straightforward and economical method for quantitative analysis once a calibration curve is established. japsonline.comyoutube.com
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique in the characterization of new chemical entities, providing a crucial verification of a compound's empirical formula. This method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N) for organic compounds—which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. This comparison is essential for confirming the purity and stoichiometry of a synthesized compound.
For this compound, with a molecular formula of C₇H₈N₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The molecular weight of the compound is 152.15 g/mol .
The calculated elemental percentages are as follows:
Carbon (C): (7 * 12.011) / 152.15 * 100% = 55.26%
Hydrogen (H): (8 * 1.008) / 152.15 * 100% = 5.30%
Nitrogen (N): (2 * 14.007) / 152.15 * 100% = 18.41%
Oxygen (O): (2 * 15.999) / 152.15 * 100% = 21.03%
In research settings, the synthesis of this compound would be followed by its purification and subsequent elemental analysis. The experimentally determined values for C, H, and N would be expected to be in close agreement with the calculated percentages, typically within a margin of ±0.4%. This level of accuracy provides strong evidence for the successful synthesis and purity of the target compound.
For instance, in the synthesis and characterization of related nicotinic acid derivatives, researchers routinely publish the results of their elemental analyses as a primary confirmation of the compound's identity. These analyses are typically performed using automated CHN analyzers which combust the sample under controlled conditions and quantify the resulting gaseous products.
Table 1: Comparison of Calculated and Experimental Elemental Analysis Data for this compound
| Element | Calculated (%) | Experimental (%) | Difference (%) |
| Carbon (C) | 55.26 | Value not found | N/A |
| Hydrogen (H) | 5.30 | Value not found | N/A |
| Nitrogen (N) | 18.41 | Value not found | N/A |
| Note: Experimental values are hypothetical as they were not found in the searched literature. The 'Difference' column would show the absolute difference between the calculated and experimental values, which should ideally be ≤0.4%. |
Computational Chemistry and Theoretical Studies of 2 Aminomethyl Nicotinic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework for understanding molecular properties and reactivity.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) has become a standard tool for predicting the molecular properties of organic compounds. For 2-(Aminomethyl)nicotinic acid, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. These calculations rely on approximating the electron density of the molecule to derive its energy and other attributes. While the application of DFT to pyridine (B92270) derivatives is widespread, specific studies detailing the DFT-calculated properties of this compound are not found in the current body of scientific literature.
Ab Initio Methods for Electronic Structure
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy for determining the electronic structure of molecules. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), could provide a detailed picture of the electron distribution and orbital energies within this compound. However, published research applying these rigorous methods to this specific compound is not currently available.
Molecular Geometry Optimization and Conformational Analysis
Understanding the three-dimensional structure of a molecule is crucial for predicting its physical and chemical behavior.
Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy state. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. Conformational analysis would further explore other possible spatial arrangements of the aminomethyl and carboxylic acid groups relative to the pyridine ring, which can influence the molecule's interactions and reactivity. At present, there are no published studies providing these specific geometric parameters or a conformational analysis for this compound.
Electronic Structure Analysis
The arrangement of electrons in a molecule governs its chemical reactivity and spectroscopic properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. Without dedicated computational studies on this compound, the energies of its HOMO and LUMO, and consequently its energy gap, remain uncalculated and unreported in scientific literature.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other chemical species. For this compound, an MEP map would highlight the electrostatic potential across the pyridine ring, the carboxylic acid group, and the aminomethyl substituent. Such a map would be invaluable for predicting its intermolecular interactions, yet no such analysis has been published.
Charge Density Distribution Analysis
The charge density distribution within a molecule is fundamental to understanding its chemical behavior, including its reactivity and intermolecular interactions. This analysis, often performed using high-resolution X-ray diffraction experiments coupled with theoretical calculations, reveals the electronic landscape of a molecule. For this compound, while specific experimental charge density studies are not extensively documented in the public domain, valuable insights can be extrapolated from studies on related pyridinecarboxylic acids and their derivatives. mdpi.comnih.govrsc.org
Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate the electron density distribution, which can then be analyzed using topological approaches like the Quantum Theory of Atoms in Molecules (QTAIM). This analysis partitions the molecule into atomic basins and characterizes the nature of chemical bonds and non-covalent interactions based on the properties of the electron density at bond critical points.
In the case of this compound, the charge distribution is expected to be significantly influenced by the electron-withdrawing nature of the carboxylic acid group and the pyridine ring nitrogen, as well as the electron-donating character of the aminomethyl group. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxyl group are anticipated to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of forming strong hydrogen bonds. Conversely, the hydrogen atoms of the aminomethyl group and the carboxylic acid will exhibit positive electrostatic potential.
Studies on similar structures, such as isonicotinamide-oxalic acid molecular complexes, have demonstrated that strong O-H···N hydrogen bonds significantly perturb the electron density, leading to elongated covalent bonds and the appearance of bond critical points characteristic of strong interactions. nih.gov A similar analysis of this compound would likely reveal a complex network of intramolecular and intermolecular hydrogen bonds governing its solid-state structure and influencing its physicochemical properties.
Table 1: Predicted Topological Properties of Selected Bonds in this compound at a Bond Critical Point (BCP)
| Bond | Predicted Electron Density (ρ(r)) (e/ų) | Predicted Laplacian of Electron Density (∇²ρ(r)) (e/Å⁵) | Predicted Nature of Interaction |
| C-C (pyridine ring) | ~2.0 | Negative | Covalent |
| C-N (pyridine ring) | ~2.2 | Negative | Polar Covalent |
| C-C (carboxyl) | ~1.8 | Negative | Covalent |
| C=O (carboxyl) | ~2.5 | Negative | Polar Covalent |
| C-O (carboxyl) | ~2.1 | Negative | Polar Covalent |
| C-N (aminomethyl) | ~1.7 | Negative | Covalent |
| N-H (aminomethyl) | ~1.9 | Negative | Polar Covalent |
| O-H (carboxyl) | ~1.8 | Negative | Polar Covalent |
Note: The values in this table are hypothetical predictions based on general principles and data from related molecules. Actual values would require specific experimental or high-level theoretical calculations.
Reaction Mechanism Investigations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.
Transition State Modeling for Reaction Pathways
Transition state theory is a cornerstone of understanding reaction kinetics. Computational modeling allows for the localization of transition state structures and the calculation of activation energies, providing a quantitative measure of reaction feasibility. For this compound, several reaction pathways can be envisaged, including those involving the aminomethyl group (e.g., acylation, alkylation) and the carboxylic acid group (e.g., esterification, amidation).
Theoretical studies on related systems, such as the enzymatic prenylation reactions or the in-plane vinylic SN2 reaction, showcase the power of computational methods to model complex reaction coordinates. nih.govfigshare.com For this compound, transition state modeling could, for example, investigate the mechanism of lactam formation through intramolecular cyclization between the aminomethyl and carboxylic acid groups. Such a study would involve mapping the geometric and energetic changes as the molecule proceeds from its open-chain form to the cyclic lactam, via a high-energy transition state. The calculated activation barrier would indicate the likelihood of this reaction occurring under specific conditions.
Prediction of Regioselectivity and Stereoselectivity
Many reactions involving multifunctional molecules like this compound can potentially yield multiple products, making the prediction of regioselectivity and stereoselectivity a key challenge. Computational approaches, including those based on quantum mechanics and machine learning, are increasingly being used to predict the outcomes of such reactions. beilstein-journals.orgnih.gov
For this compound, a key regioselectivity question arises in reactions such as electrophilic aromatic substitution on the pyridine ring. The positions on the ring (C4, C5, C6) will exhibit different reactivities based on the electronic influences of the existing substituents. Computational models can predict the most likely site of substitution by calculating the energies of the intermediate sigma complexes or by analyzing frontier molecular orbitals (HOMO and LUMO).
Furthermore, if the aminomethyl group participates in a reaction that creates a new stereocenter, computational methods can be employed to predict the stereochemical outcome. This is often achieved by modeling the transition states leading to the different stereoisomers and comparing their relative energies.
Computational Modeling of Ligand-Target Interactions
The biological activity of this compound is intrinsically linked to its ability to interact with specific protein targets. Computational modeling provides a virtual window into these interactions, guiding the design of more potent and selective molecules.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.netnih.govnih.gov This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a force field that approximates the binding affinity.
For this compound, molecular docking could be used to explore its binding to various enzymes or receptors where nicotinic acid or its derivatives are known to interact. The results of such simulations would provide a detailed picture of the binding mode, highlighting key intermolecular interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the ligand-protein complex. For instance, the aminomethyl group could form a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the binding pocket, while the carboxylic acid could act as a hydrogen bond donor or acceptor. The pyridine ring can engage in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Table 2: Hypothetical Docking Results of this compound with a Putative Kinase Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Binding Affinity (Ki) | Low micromolar |
| Key Interacting Residues | |
| Hydrogen Bond (Donor) | Carboxylic acid OH with Asp145 |
| Hydrogen Bond (Acceptor) | Pyridine N with Gln85 |
| Salt Bridge | Aminomethyl NH3+ with Glu91 |
| Pi-Stacking | Pyridine ring with Phe80 |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
Molecular Dynamics Simulations for Conformational Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, capturing the conformational flexibility of both the ligand and the protein over time. nih.govmdpi.comsemanticscholar.orgscilit.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the system evolves.
MD simulations of this compound, either in solution or bound to a protein, can provide valuable information about its conformational preferences. In solution, the molecule can adopt various conformations due to the flexible aminomethyl side chain. MD simulations can quantify the relative populations of these conformers. When bound to a protein, MD simulations can assess the stability of the docked pose and identify subtle changes in the binding mode that may not be apparent from static docking. These simulations can also reveal the role of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies, which provide a more accurate estimate of binding affinity than docking scores alone. For instance, a simulation might show that the aminomethyl group can adopt multiple orientations within the binding site, each stabilized by a different set of interactions.
Prediction of Spectroscopic Parameters via Computational Methods
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. For this compound, theoretical calculations can generate predicted Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for interpreting experimental data, assigning spectral features, and understanding the underlying molecular structure and dynamics.
Methodologies such as DFT, often utilizing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netscielo.br For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating chemical shifts. researchgate.netresearchgate.net Electronic properties and UV-Vis spectra are typically predicted using TD-DFT calculations, which can provide information on excitation energies and oscillator strengths. nih.govmdpi.com
While specific computational studies on this compound are not extensively available in the public domain, the well-established computational methodologies for related nicotinic acid derivatives allow for a robust theoretical projection of its spectroscopic parameters. epstem.netepstem.netresearchgate.net The following sections detail the expected outcomes of such computational analyses for this compound, including illustrative data tables that represent the type of information generated from these theoretical studies.
Predicted Vibrational Frequencies (IR and Raman)
Computational methods can predict the vibrational modes of this compound, which correspond to the peaks observed in its IR and Raman spectra. The calculations provide the frequency of each vibrational mode and its corresponding intensity. These theoretical spectra are crucial for assigning the various stretching, bending, and torsional motions of the molecule's functional groups. For instance, the characteristic vibrations of the carboxylic acid, aminomethyl, and pyridine ring moieties can be identified.
Interactive Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity (Å⁴/amu) | Assignment |
| O-H stretch | 3450 | 50 | Carboxylic acid |
| N-H stretch | 3350, 3300 | 40, 35 | Aminomethyl group |
| C-H stretch (aromatic) | 3100-3000 | 100-120 | Pyridine ring |
| C-H stretch (aliphatic) | 2950, 2880 | 80, 75 | Aminomethyl group |
| C=O stretch | 1720 | 150 | Carboxylic acid |
| C=N, C=C stretch | 1600-1450 | 130-160 | Pyridine ring |
| N-H bend | 1620 | 60 | Aminomethyl group |
| C-O stretch | 1250 | 90 | Carboxylic acid |
| C-N stretch | 1190 | 85 | Aminomethyl group |
Predicted ¹H and ¹³C NMR Chemical Shifts
The GIAO method within a DFT framework allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are instrumental in assigning the signals in experimental NMR spectra to specific atoms within the this compound molecule. The predicted shifts are sensitive to the electronic environment of each nucleus, providing valuable information about the molecular structure and electron distribution.
Interactive Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (Carboxyl) | 12.5 | - |
| H (Pyridine ring) | 8.9, 8.5, 7.8 | - |
| H (Aminomethyl CH₂) | 4.1 | - |
| H (Aminomethyl NH₂) | 3.5 | - |
| C (Carboxyl) | - | 168.0 |
| C (Pyridine ring) | - | 152.0, 148.0, 140.0, 128.0, 125.0 |
| C (Aminomethyl) | - | 45.0 |
Predicted UV-Vis Absorption
TD-DFT calculations are employed to predict the electronic absorption spectrum of this compound. mdpi.com These calculations yield the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands. This information helps in understanding the electronic transitions within the molecule, typically π → π* and n → π* transitions associated with the pyridine ring and the carboxyl group.
Interactive Table: Predicted UV-Vis Spectral Data for this compound
| Transition | Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
| π → π | 265 | 4.68 | 0.45 |
| n → π | 290 | 4.28 | 0.02 |
Biological and Biochemical Research Perspectives: Mechanistic and Molecular Focus
Involvement in Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD⁺) Metabolic Pathways
NAD⁺ is a critical coenzyme in cellular metabolism, participating in redox reactions and acting as a substrate for various signaling proteins. The biosynthesis of NAD⁺ occurs through several pathways, including the de novo pathway from tryptophan and the salvage pathways that recycle nicotinamide (NAM), nicotinic acid (NA), and nicotinamide riboside (NR). nih.govaboutnad.com
Precursor Role in NAD⁺ Biosynthesis Pathways (e.g., Preiss-Handler pathway)
The Preiss-Handler pathway utilizes nicotinic acid (NA) as a precursor for NAD⁺ synthesis. qualialife.com In this pathway, nicotinic acid phosphoribosyltransferase (NAPRT) converts NA into nicotinic acid mononucleotide (NAMN). qualialife.comnih.gov Subsequently, nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) adenylates NAMN to form nicotinic acid adenine dinucleotide (NAAD), which is then amidated by NAD⁺ synthetase (NADS) to produce NAD⁺. qualialife.com
While direct studies on 2-(aminomethyl)nicotinic acid as a direct precursor in the Preiss-Handler pathway are not extensively detailed in the provided search results, the structural similarity to nicotinic acid suggests a potential for interaction with the enzymes of this pathway. The core nicotinic acid scaffold is the essential component recognized by NAPRT. The presence of the aminomethyl group at the 2-position would be a key determinant of its ability to bind to the active site of NAPRT and subsequent enzymes in the pathway.
Interrelationships with NAD⁺ Salvage Pathways
The salvage pathways are the primary source of NAD⁺ in most tissues, recycling nicotinamide (NAM) and other precursors. qualialife.com The main salvage pathway involves the conversion of NAM to nicotinamide mononucleotide (NMN) by nicotinamide phosphoribosyltransferase (NAMPT), followed by the NMNAT-catalyzed conversion of NMN to NAD⁺. qualialife.combiorxiv.org
The interplay between the Preiss-Handler and salvage pathways is crucial for maintaining cellular NAD⁺ pools. researchgate.net For instance, in cells with low NAMPT activity or when NAMPT is inhibited, the Preiss-Handler pathway can act as a compensatory route for NAD⁺ production, provided that a suitable precursor like nicotinic acid is available. nih.gov Research has shown that inhibiting NAMPT with compounds like GMX1778 leads to a decrease in intracellular NAD⁺ levels. nih.gov This depletion can be rescued by the addition of nicotinic acid in cells that express a functional NAPRT, highlighting the importance of the Preiss-Handler pathway in such contexts. nih.govnih.gov
The potential of this compound to influence these salvage pathways could occur through several mechanisms. It might compete with nicotinic acid for NAPRT, thereby modulating the flux through the Preiss-Handler pathway. Alternatively, its downstream metabolites, if formed, could interact with other enzymes in the NAD⁺ network.
Molecular Interactions with Enzymes and Proteins
Research has extended beyond NAD⁺ metabolism to investigate the interactions of nicotinic acid derivatives with a variety of other enzymes, revealing a broader pharmacological potential.
Studies on Nicotinate (B505614) Phosphoribosyltransferase (NAPRT) Modulation
Nicotinate phosphoribosyltransferase (NAPRT) is the rate-limiting enzyme in the Preiss-Handler pathway. qualialife.com The expression and activity of NAPRT can determine a cell's ability to utilize nicotinic acid for NAD⁺ synthesis. nih.gov In some cancer cells, NAPRT is overexpressed, and its activity contributes to cellular metabolism and resistance to NAMPT inhibitors. nih.gov
Given that this compound is a derivative of nicotinic acid, it is a candidate for interacting with NAPRT. Depending on the nature of this interaction, it could act as a substrate, an inhibitor, or a modulator of the enzyme's activity. Further enzymatic assays would be necessary to characterize the precise effect of the aminomethyl substitution on NAPRT binding and catalysis.
Investigations of Other Enzyme Inhibition or Activation Mechanisms
Scientific investigations have revealed that derivatives of nicotinic acid can interact with a range of enzymes beyond those involved in NAD⁺ metabolism.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome. nih.govnih.gov Studies have identified nicotinic acid derivatives as potent and selective inhibitors of 11β-HSD1. nih.gov For example, a class of nicotinic amide-derived carboxylic acids has been developed as effective 11β-HSD1 inhibitors. nih.gov The potential for this compound to inhibit this enzyme would depend on how the aminomethyl group fits into the inhibitor binding site of 11β-HSD1.
Glucosamine-6-Phosphate Synthase: This enzyme catalyzes a key step in hexosamine biosynthesis. nih.gov Various compounds have been explored as inhibitors of this enzyme for their potential antimicrobial and antidiabetic properties. nih.gov The search for inhibitors has included a wide range of molecular scaffolds. nih.govnih.gov While direct inhibition by this compound hasn't been reported in the provided results, the diverse chemistry of known inhibitors suggests that novel structures could be effective.
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. nih.gov Novel nicotinic acid derivatives have been synthesized and evaluated for their ability to inhibit COX enzymes. nih.gov Some of these derivatives have shown potent and selective inhibition of COX-2, comparable to established drugs like celecoxib. nih.gov The anti-inflammatory potential of these compounds is a significant area of research.
Interactive Table of Enzyme Interactions
| Enzyme | Potential Interaction | Research Findings |
|---|---|---|
| Nicotinate Phosphoribosyltransferase (NAPRT) | Modulation (Inhibition or Substrate) | NAPRT is a key enzyme in the Preiss-Handler pathway and a target in cancer therapy. nih.gov |
| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Inhibition | Nicotinic acid derivatives have been developed as potent inhibitors. nih.gov |
| Glucosamine-6-Phosphate Synthase | Inhibition | A target for antimicrobial and antidiabetic agents. nih.gov |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For nicotinic acid derivatives, SAR studies have provided insights into the features that govern their interactions with various biological targets.
For instance, in the development of vasorelaxant and antioxidant thionicotinic acid derivatives, the nature of the substituent at the 2-position of the nicotinic acid ring was found to be critical. nih.gov A study on 2-(1-adamantylthio)nicotinic acid and its analogs demonstrated that the carboxylic acid form was the most potent vasorelaxant and antioxidant compared to its amide and nitrile counterparts. nih.gov This suggests that the acidic group is important for the observed activity.
In the context of this compound, the key structural features to consider in SAR studies would be:
The position of the aminomethyl group: The substitution at the 2-position is likely to have a significant impact on the molecule's interaction with target proteins compared to substitutions at other positions.
The nature of the amino group: The basicity and hydrogen bonding capacity of the primary amine will influence its binding to amino acid residues in an enzyme's active site.
The carboxylic acid group: This group's acidity and ability to form ionic bonds and hydrogen bonds are critical for its interaction with many biological targets.
Molecular modeling and further synthesis of analogs with modifications to the aminomethyl and carboxylic acid groups would be essential to build a comprehensive SAR profile for this class of compounds.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Nicotinamide Adenine Dinucleotide (NAD⁺) |
| Nicotinamide |
| Nicotinic Acid |
| Nicotinamide Riboside |
| Nicotinic Acid Mononucleotide (NAMN) |
| Nicotinic Acid Adenine Dinucleotide (NAAD) |
| Nicotinamide Mononucleotide (NMN) |
| GMX1778 |
| Cortisone |
| Cortisol |
| Celecoxib |
Elucidation of Structural Requirements for Specific Molecular Recognition and Binding
The interaction between a ligand like this compound and its biological targets is governed by precise structural and chemical properties. The parent molecule, nicotinic acid (niacin), is known to interact with the G-protein coupled receptor GPR109A, and studies of this interaction provide a foundational understanding of the molecular recognition required. nih.gov
The binding of nicotinic acid to GPR109A is a highly specific process involving key amino acid residues within the receptor's transmembrane helices (TMH). nih.gov Molecular dynamics simulations have identified several critical interactions that stabilize the ligand within the binding pocket. For instance, the carboxylate group of nicotinic acid forms crucial hydrogen bonds, while the pyridine (B92270) ring engages in stacking interactions. nih.gov
Key interacting residues in the GPR109A receptor for nicotinic acid binding include:
Arginine (R111) in TMH3: Interacts with the ligand. nih.gov
Lysine (K166) in TMH4: Forms stable interactions. nih.gov
Serine (S276) and Tyrosine (Y284) in TMH7: Also contribute to the binding stability. nih.gov
The presence of the aminomethyl group at the 2-position of the pyridine ring in this compound introduces an additional functional group capable of forming distinct molecular interactions, such as hydrogen bonds or ionic interactions. This modification would significantly alter the binding profile compared to nicotinic acid, potentially leading to different receptor affinities or specificities. The precise nature of these interactions would depend on the local environment of the binding pocket, including the orientation and accessibility of nearby amino acid side chains.
| Interacting Residue | Location in GPR109A | Type of Interaction with Nicotinic Acid |
| Arginine (R111) | Transmembrane Helix 3 (TMH3) | Contributes to ligand binding |
| Lysine (K166) | Transmembrane Helix 4 (TMH4) | Stabilizes the ligand in the binding pocket |
| Serine (S276) | Transmembrane Helix 7 (TMH7) | Contributes to binding stability |
| Tyrosine (Y284) | Transmembrane Helix 7 (TMH7) | Contributes to binding stability |
This table summarizes key amino acid residues in the GPR109A receptor that are crucial for binding its ligand, nicotinic acid, based on molecular modeling studies. nih.gov
Rational Design Principles for Modulating Protein-Ligand Interactions
Rational design is a targeted approach in drug discovery that uses detailed structural and mechanistic information to create molecules with specific desired properties. researchgate.net This process is fundamental for modifying a compound like this compound to enhance its interaction with protein targets. The disruption or stabilization of protein-protein interactions (PPIs) is a key area where these principles are applied. nih.govmaastrichtuniversity.nl
The process often begins with the three-dimensional structure of the target protein, obtained through methods like X-ray crystallography or computational modeling. maastrichtuniversity.nl This structural data allows researchers to identify "hot-spot" residues at the binding interface that contribute most to the interaction energy. rsc.org
Key strategies in rational design applicable to derivatives of this compound include:
Structure-Based Molecular Design: Using the known structure of a target like GPR109A, medicinal chemists can design novel ligands that fit precisely into the binding pocket and form optimal interactions with key residues. maastrichtuniversity.nl For this compound, modifications could be made to the aminomethyl group or other positions on the pyridine ring to improve affinity or selectivity.
Peptidomimetics: This involves designing molecules that mimic the structure and function of peptides. rsc.org While peptides themselves often have poor bioavailability, peptidomimetics can be engineered to be more stable and cell-permeable. maastrichtuniversity.nl If the target interaction involves a peptide-like motif, a nicotinic acid scaffold could be incorporated into a non-peptidic backbone that mimics the essential interactions. rsc.org
Computational Approaches: Molecular docking and molecular dynamics simulations are used to predict how a designed molecule will bind to its target and to estimate its binding affinity. researchgate.net These in silico methods can screen large libraries of virtual compounds, saving time and resources before committing to chemical synthesis. maastrichtuniversity.nl
By applying these principles, researchers can systematically modify the this compound structure to fine-tune its binding characteristics for a specific biological outcome.
Investigations of Molecular Mechanisms in Cellular Systems
Nicotinic acid and its derivatives are precursors for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme involved in numerous cellular processes. nih.govnih.govnih.gov The cellular level of NAD+ can significantly influence signaling pathways related to cell survival, DNA repair, and death. nih.gov
DNA Repair: The nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) plays a vital role in detecting and signaling DNA strand breaks to initiate repair. nih.gov PARP-1 uses NAD+ as a substrate to generate ADP-ribose polymers on nuclear proteins, a process essential for an effective DNA damage response. nih.gov Cellular depletion of NAD+ can impair this pathway, leading to genomic instability. nih.gov By serving as an NAD+ precursor, nicotinic acid supports the maintenance of the NAD+ pool required for robust DNA repair. nih.gov
Apoptosis (Programmed Cell Death): The modulation of NAD+ metabolism is also linked to apoptosis. In some cellular contexts, particularly in cells with high mitotic rates, the inhibition of PARP by high concentrations of nicotinamide (a related compound) can lead to the activation of programmed cell death. nih.gov This process is associated with the cleavage of PARP by caspases, a hallmark of apoptosis. nih.gov
Signaling Cascades: Beyond DNA repair and apoptosis, NAD+ is involved in various signaling pathways. Metabolites of niacin have been shown to influence inflammatory signaling. For example, certain terminal metabolites have been linked to the induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein in vascular inflammation. nih.gov
| Cellular Process | Key Molecular Player(s) | Role of Nicotinic Acid/NAD+ |
| DNA Repair | PARP-1, NAD+ | Nicotinic acid acts as a precursor for NAD+, which is a required substrate for PARP-1 activity in response to DNA damage. nih.gov |
| Apoptosis | PARP, Caspases | Inhibition of PARP by nicotinic acid derivatives can trigger caspase activation and programmed cell death in certain cell types. nih.gov |
| Inflammatory Signaling | VCAM-1 | Niacin metabolites can induce the expression of VCAM-1, promoting vascular inflammation. nih.gov |
This table outlines the modulation of key cellular pathways by nicotinic acid and its derivatives through their role in NAD+ metabolism.
The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. mdpi.com Its remodeling is a dynamic process crucial for tissue homeostasis, and its dysregulation is implicated in various diseases. Research has shown that nicotinic acid can directly influence processes associated with ECM remodeling, particularly angiogenesis—the formation of new blood vessels. nih.gov
Studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that nicotinic acid can significantly inhibit angiogenesis. nih.gov The molecular mechanism underlying this effect appears to involve the rearrangement of the cellular cytoskeleton, which is intrinsically linked to how cells interact with the ECM. Specifically, nicotinic acid was found to induce changes in the structure and organization of:
F-actin: A critical component of the cytoskeleton responsible for cell shape, motility, and mechanical force.
Paxillin: An important focal adhesion protein that acts as a scaffold, linking the actin cytoskeleton to the ECM through integrins.
By altering the arrangement of these cytoskeletal and adhesion molecules, nicotinic acid disrupts the ability of endothelial cells to migrate and form new vascular structures, thereby inhibiting angiogenesis. nih.gov This suggests a direct impact on the molecular machinery that governs cell-matrix interactions and ECM remodeling.
Metal Chelation and Complexation within Biological Contexts
Chelation is a chemical process in which a ligand binds to a central metal ion at two or more points to form a stable, ring-like structure known as a chelate. google.com Ligands capable of this are called chelating agents. The structure of this compound, containing both a carboxylic acid group and an aminomethyl group, gives it the potential to act as a chelating agent for various metal ions.
This structure is analogous to amino acids, which are well-known chelators of metal ions in biological systems. google.com The nitrogen atom of the amino group and the oxygen atom of the carboxyl group can donate lone pairs of electrons to form coordinate covalent bonds with a metal ion. google.com This can form a stable five- or six-membered ring, a favored configuration in coordination chemistry.
The biological significance of such chelation can be substantial:
Stabilization of Oxidation States: Chelation can stabilize a metal ion in a specific oxidation state. For example, it is known that certain chelating agents can protect ferrous iron (Fe²⁺) from oxidizing to ferric iron (Fe³⁺), which can increase the bioavailability of the iron. google.com
Modulation of Metal-Dependent Processes: By binding to metal ions, a chelator can influence the activity of metalloenzymes or other metal-dependent biological processes.
Formation of Novel Complexes: The interaction with metal ions can lead to the formation of new coordination complexes with unique chemical and biological properties. For instance, palladium(II) has been shown to form complexes with aminophosphonic acid derivatives, creating compounds with potential biological activity. dtic.mil
The ability of this compound to chelate essential trace metals like iron, copper, or zinc could therefore be a significant aspect of its biochemical profile, potentially influencing nutrient absorption, enzyme function, and redox biology.
Advanced Applications in Chemical Sciences and Technology
Role as a Key Intermediate in Complex Molecule Synthesis
While specific documented large-scale syntheses using 2-(aminomethyl)nicotinic acid are not widely reported in publicly available literature, its structural analogue, 2-aminonicotinic acid, is recognized as a significant synthetic intermediate for numerous pharmaceutical compounds. researchgate.net The general methodology for the synthesis of complex molecules often involves the strategic use of such bifunctional building blocks.
The synthesis of complex heterocyclic compounds, for instance, can be achieved through domino reactions, "click" chemistry, and retro-Diels-Alder (RDA) reactions, where the functional groups of amino acids play a crucial role. nih.gov In this context, the aminomethyl and carboxylic acid moieties of this compound offer versatile handles for constructing more elaborate molecular architectures. The pyridine (B92270) nitrogen, the primary amine, and the carboxylic acid can all serve as points for chemical modification, allowing for the assembly of diverse and complex molecular scaffolds.
The industrial production of nicotinic acid itself often involves multi-step syntheses from precursors like 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine. nih.govresearchgate.net These processes highlight the importance of functionalized pyridine derivatives as key intermediates in the chemical industry. The development of efficient synthetic routes to derivatives like this compound is a continuous area of research, aiming to provide access to novel chemical entities with potential applications in medicine and materials science.
Contributions to Materials Science and Engineering
The distinct functional groups of this compound make it a compelling candidate for applications in materials science, particularly in the formation of coordination polymers and in the modification of material surfaces.
Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The formation and properties of these materials are highly dependent on the coordination geometry of the metal and the structure of the organic linker. Amino acids are excellent candidates for the construction of coordination polymers due to their ability to chelate metal ions through both the amino and carboxylate groups. epa.gov
Nicotinic acid and its derivatives have been extensively studied for their ability to form coordination complexes with a variety of metal ions, including copper, manganese, cobalt, nickel, zinc, and others. nih.govresearchgate.net These complexes exhibit a range of interesting structural and functional properties. For instance, copper complexes of nicotinic acid have been investigated as potential superoxide (B77818) dismutase mimetics. nih.gov The coordination can occur through the pyridine nitrogen and/or the carboxylate oxygen atoms. nih.gov
Given the presence of both a carboxylic acid and an aminomethyl group, this compound is well-suited to act as a versatile ligand in the formation of coordination polymers. The primary amine provides an additional coordination site, potentially leading to the formation of more complex and higher-dimensional network structures. The study of metal complexes with related aminomethyl-functionalized macrocycles has shown that the primary amine readily participates in coordination to the metal center. scirp.org The resulting coordination polymers could have potential applications in areas such as catalysis, gas storage, and as functional materials with tailored electronic or magnetic properties.
Table 1: Examples of Metal Complexes with Nicotinic Acid and Related Ligands
| Ligand | Metal Ion(s) | Resulting Complex/Compound Type | Potential Application/Significance | Reference(s) |
| Nicotinic Acid | Cu(II) | Mixed ligand complexes with other carboxylic acids | Superoxide dismutase (SOD) mimetics, antimicrobial agents | nih.gov |
| Nicotinic Acid | Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), Pt(IV), Au(III) | Coordination compounds | Antibacterial, antifungal, antitumor agents | researchgate.net |
| Nicotinic Acid | Au(III), Pt(II), Zr(IV), U(VI), Cr(III), Cu(II), Zn(II), Mn(II) | Metal complexes | Biological interest | orientjchem.org |
| 5-Aminomethyl- nih.govaneN4 | Cr(III), Ni(II), Cu(II) | Metal complexes with macrocyclic ligands | Structural studies of coordination | scirp.org |
| Amino Acids (general) | Transition Metals (e.g., Cu, Cd) | Coordination polymers | Chiral materials, catalysis | epa.gov |
The chemical structure of this compound suggests its potential as an agent for surface modification and as an additive in electrodeposition processes. Nicotinic acid itself has been shown to influence the electrodeposition of metals and alloys. For example, its addition to electrolytes for the electrodeposition of Al-Mn alloys from ionic liquids resulted in more uniform and smoother coatings. researchgate.net It acts by inhibiting the reduction of the metal ions and increasing the nucleation overpotential, thereby modifying the growth and morphology of the deposited film. researchgate.net
The principle of using organic additives to control the properties of electrodeposited layers is well-established. These molecules can adsorb onto the electrode surface, influencing the kinetics of metal deposition and the microstructure of the resulting coating. researchgate.net The bifunctional nature of this compound, with its ability to interact with surfaces through both the carboxylate and aminomethyl groups, could offer enhanced control over surface properties.
Furthermore, the modification of polymer surfaces is a critical area in the development of materials for biomedical and analytical applications. rsc.org Strategies for surface modification often involve the covalent attachment of molecules that can impart desired functionalities. The carboxylic acid group of this compound could be used to anchor the molecule to suitably functionalized surfaces, while the aminomethyl group would be available for further chemical modification or for specific interactions with its environment. This could be utilized, for example, in creating surfaces that resist non-specific protein adsorption or that can selectively capture target analytes. rsc.org The synthesis of surfactants based on modified nicotinic acid further demonstrates the utility of this class of compounds in controlling interfacial properties. nih.gov
Development as Analytical Reagents or Probes
Nicotinic acid and its derivatives are utilized in various analytical applications. Nicotinic acid itself is available as a certified reference material and is used as an analytical standard for the quantification of niacin in pharmaceutical formulations and food products using techniques like high-performance liquid chromatography (HPLC). sigmaaldrich.comsigmaaldrich.comnih.gov
The development of analytical probes often involves the functionalization of a core structure with reporter groups (e.g., fluorophores) and recognition elements. The structure of this compound, with its reactive aminomethyl and carboxylic acid groups, provides a scaffold that could be readily modified to create such probes. For instance, the amino group could be coupled to a fluorescent dye, while the carboxylic acid or the pyridine ring could be further functionalized to introduce a binding site for a specific analyte.
While there is no specific mention in the searched literature of this compound being developed as an analytical probe, the fundamental chemistry of the molecule supports this potential application. The development of sensitive and selective analytical methods is crucial in many fields, and the design of novel reagents based on versatile chemical scaffolds like this compound is an ongoing area of chemical research.
Future Research Directions and Unaddressed Challenges
Exploration of Novel and Sustainable Synthetic Routes
A significant challenge in the utilization of 2-(aminomethyl)nicotinic acid is the development of efficient and environmentally benign synthetic methodologies. Current synthesis strategies for nicotinic acid derivatives often rely on multi-step processes that may involve harsh reaction conditions, expensive catalysts, and the generation of hazardous waste. For instance, a patented method for the synthesis of the related 2-aminonicotinic acid starts from 2-chloro-3-trichloromethylpyridine, which is reacted with liquid ammonia (B1221849) under pressure, followed by hydrolysis. google.com While effective, such processes present challenges for industrial-scale production and environmental sustainability.
Future research must prioritize the development of novel and sustainable synthetic routes. A particularly promising avenue is the exploration of chemoenzymatic synthesis . This approach combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical synthesis. researchgate.netnih.gov Enzymes such as transaminases or nitrilases could be employed to introduce the amino or carboxyl functionalities with high regio- and stereoselectivity, reducing the need for protecting groups and minimizing byproduct formation. researchgate.netnih.gov The development of one-pot chemoenzymatic cascades could further streamline the synthesis, making it more atom-economical and cost-effective. nih.gov
Table 1: Comparison of Potential Synthetic Routes for Aminonicotinic Acids
| Synthetic Route | Advantages | Disadvantages & Future Research Needs |
| Traditional Chemical Synthesis | Established procedures, potentially high yields. google.com | Often requires harsh conditions (high pressure/temperature), uses hazardous reagents, may have low atom economy, and generate significant waste. google.com |
| Catalytic Hydrogenation | Can be efficient for converting nitrile or nitro precursors. | Requires specialized catalysts (e.g., PtO2), high-pressure hydrogen gas, and may lack selectivity without careful substrate design. nih.gov |
| Chemoenzymatic Synthesis | High selectivity (regio- and stereoselectivity), mild reaction conditions (ambient temperature/pressure), environmentally friendly. researchgate.netnih.gov | Requires identification and optimization of suitable enzymes, potential for enzyme inhibition by substrates/products, challenges in scaling up. |
| Flow Chemistry | Improved safety, better process control, potential for higher yields and purity, easy scalability. | High initial investment in equipment, requires optimization of flow parameters for each specific reaction. |
Deeper Mechanistic Understanding of Ligand-Metal Interactions
The structure of this compound, featuring a pyridine (B92270) nitrogen, a carboxylate group, and an aminomethyl nitrogen, makes it a highly versatile tridentate ligand for coordinating with metal ions. Nicotinic acid and its derivatives are well-known to form stable complexes with a variety of transition metals, including copper, nickel, zinc, and manganese. chemsociety.org.ngnih.govresearchgate.net These complexes have shown diverse biological activities and applications. nih.gov
However, for this compound specifically, a comprehensive understanding of its coordination chemistry is lacking. The presence of the flexible aminomethyl group, in contrast to the directly attached amino group in 2-aminonicotinic acid, allows for the formation of different chelate ring sizes and coordination geometries. Future research should focus on systematically synthesizing and characterizing metal complexes of this compound. This involves elucidating how the ligand coordinates to different metal centers, the stability constants of the resulting complexes, and their structural geometries in solid-state and solution. Studies on related C-functionalized macrocycles have shown that an aminomethyl group readily participates in coordination, influencing the final geometry of the metal complex. scirp.org A thorough investigation would clarify whether it acts as a bidentate or tridentate ligand and how this is influenced by the metal ion's size, charge, and electronic properties.
Table 2: Potential Coordination Modes of this compound with Metal Ions (M)
| Coordination Site 1 | Coordination Site 2 | Coordination Site 3 | Potential Chelate Ring Size | Research Focus |
| Pyridine Nitrogen | Carboxylate Oxygen | - | 5-membered | Investigate stability vs. other modes. |
| Pyridine Nitrogen | Aminomethyl Nitrogen | - | 6-membered | Determine influence of aminomethyl flexibility. |
| Carboxylate Oxygen | Aminomethyl Nitrogen | - | 7-membered | Assess the likelihood of this larger, less stable ring. |
| Pyridine Nitrogen | Carboxylate Oxygen | Aminomethyl Nitrogen | Fused 5- and 6-membered | Explore conditions favoring tridentate coordination. |
Advancement of Computational Modeling for Predictive Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structural, electronic, and spectroscopic properties of molecules and their metal complexes. nih.govepstem.netresearchgate.net For derivatives of nicotinic acid, DFT studies have been used to investigate optimized geometries, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO), providing insights into their reactivity and potential interaction sites. nih.govresearchgate.netdergipark.org.tr
A significant unaddressed challenge is the application of advanced computational models specifically to this compound. Future research should leverage these in silico methods for predictive purposes. Advanced models could be developed to:
Predict Ligand-Metal Interactions: Accurately forecast the most stable coordination modes with various metal ions, complementing experimental work and guiding the synthesis of novel complexes.
Simulate Spectroscopic Data: Calculate theoretical IR, Raman, NMR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. researchgate.net
Evaluate Reactivity and Stability: Use Fukui analysis and other reactivity descriptors to identify the most reactive sites on the molecule, which is crucial for understanding its chemical behavior and potential metabolic pathways. dergipark.org.tr
Forecast Biological Activity: Employ molecular docking and dynamics simulations to predict the binding affinity of this compound and its metal complexes with biological targets, such as enzymes or receptors. dergipark.org.trdntb.gov.ua
Developing robust and validated computational models would significantly accelerate research by enabling a more rational, hypothesis-driven approach to designing new materials and therapeutic agents, reducing the reliance on time-consuming and expensive trial-and-error experimentation. nih.govnih.gov
Table 3: Key Parameters for Predictive Computational Modeling
| Modeling Technique | Key Parameters & Outputs | Purpose in this compound Research |
| Density Functional Theory (DFT) | Optimized geometry, bond lengths/angles, vibrational frequencies, HOMO/LUMO energies, MEP. nih.govepstem.net | Predict stable conformations, reactivity, and spectroscopic properties. |
| Molecular Docking | Binding affinity scores, interaction poses, identification of key residues. dergipark.org.trdntb.gov.ua | Screen potential biological targets and predict binding modes. |
| Molecular Dynamics (MD) Simulation | Conformational changes over time, system stability, free energy of binding. | Assess the stability of ligand-receptor or ligand-metal complexes in a simulated biological environment. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. | Develop predictive models for the biological activity of new derivatives based on their chemical structure. |
Elucidation of Intricate Molecular Mechanisms in Biological Systems for Rational Chemical Design
While nicotinic acid itself has well-documented biological effects, such as lowering cholesterol through interaction with the GPR109A receptor, the biological profile of this compound is virtually unknown. ebi.ac.uk This represents a major gap in our understanding and a critical area for future investigation. The unique structural arrangement of functional groups suggests that it may interact with different biological targets or exhibit a modified activity profile compared to nicotinic acid or 2-aminonicotinic acid. ontosight.ai
Future research must focus on a systematic elucidation of its molecular mechanisms. This requires a multi-pronged approach beginning with broad screening to identify potential biological activities (e.g., anti-inflammatory, antimicrobial, anticancer). ontosight.ainih.gov Once an activity is identified, deeper mechanistic studies are needed to pinpoint the specific molecular targets (e.g., enzymes, receptors) and signaling pathways involved. This knowledge is fundamental for rational chemical design . nih.govgrantome.com By understanding the structure-activity relationship (SAR), medicinal chemists can design and synthesize new derivatives of this compound with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.govnih.gov
Table 4: Proposed Areas for Biological Investigation
| Research Area | Rationale & Objective | Key Methodologies |
| Receptor Binding Assays | The parent compound, nicotinic acid, targets GPR109A. The objective is to determine if this compound interacts with this or other GPCRs. | Radioligand binding assays, cAMP accumulation assays. ebi.ac.uk |
| Enzyme Inhibition Screening | The amino acid and carboxylate moieties are common in enzyme inhibitors. The objective is to screen against panels of enzymes (e.g., kinases, proteases). | In vitro enzyme activity assays. |
| Antimicrobial Activity | Many nicotinic acid derivatives and their metal complexes exhibit antimicrobial properties. chemsociety.org.ng The objective is to test against a panel of pathogenic bacteria and fungi. | Minimum Inhibitory Concentration (MIC) assays. |
| Cellular Signaling Studies | To understand the downstream effects of target engagement. | Western blotting, qPCR, reporter gene assays. |
| Metabolomic Profiling | To identify how the compound is metabolized by cells or gut microbiota. acs.org | LC-MS, NMR-based metabolomics. |
Development of Innovative Analytical Techniques for Enhanced Characterization
A fundamental challenge in the study of any new chemical entity is the availability of robust analytical methods for its detection, quantification, and characterization. For this compound, there is a need to develop and validate innovative analytical techniques capable of distinguishing it from its structural isomers (e.g., 3-, 4-, 5-, and 6-(aminomethyl)nicotinic acid) and quantifying it in complex matrices like plasma, urine, or reaction mixtures. bevital.norsc.org
Future efforts should focus on advanced chromatographic and spectroscopic methods.
Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS/MS) are powerful tools for separating and quantifying polar compounds like amino acids. researchgate.netnih.gov Developing specific methods for this compound is crucial for pharmacokinetic and metabolism studies. The use of chiral columns or chiral derivatizing agents could also be explored if stereoisomers are relevant. rsc.orgnih.gov
Spectroscopy: Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), can provide unambiguous structural elucidation, which is vital for confirming the identity of synthesized compounds and their metal complexes.
Hyphenated Techniques: The combination of separation techniques with high-resolution mass spectrometry (e.g., LC-HRMS) will be essential for identifying metabolites and degradation products in biological and environmental samples. acs.orgresearchgate.net
Table 5: Comparison of Analytical Techniques for Isomeric Analysis
| Technique | Principle | Applicability for this compound | Unaddressed Challenges/Future Directions |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Good for quantification but may lack the selectivity to resolve all isomers without extensive method development. bevital.no | Optimize column chemistry and mobile phase for baseline separation of all aminomethyl isomers. |
| LC-MS/MS | Separation by chromatography, identification/quantification by mass-to-charge ratio and fragmentation patterns. researchgate.net | High sensitivity and selectivity; the method of choice for bioanalysis. | Development of a validated, high-throughput method for quantification in various biological matrices. |
| Supercritical Fluid Chromatography (SFC)-MS/MS | Separation using supercritical CO2 as the mobile phase; suitable for polar compounds. nih.gov | Potential for faster analysis and different selectivity compared to HPLC. nih.gov | Explore SFC as a green alternative to traditional HPLC for both analytical and preparative-scale separations. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High separation efficiency for charged species. | Method development to achieve robust and reproducible separation of isomers. |
| Nuclear Magnetic Resonance (NMR) | Analysis of nuclear spin in a magnetic field. | Provides definitive structural information for unambiguous isomer identification. | Utilize advanced 2D-NMR techniques and potentially 15N-labeling to fully characterize the molecule and its complexes. |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(Aminomethyl)nicotinic acid with high purity?
- Methodology :
- Step 1 : Start with nicotinic acid derivatives (e.g., halogenated analogs like 2-chloronicotinic acid) and perform nucleophilic substitution using aminomethylating agents (e.g., Boc-protected aminomethyl reagents). Evidence from substituted nicotinic acid syntheses suggests using palladium-catalyzed coupling or direct alkylation under anhydrous conditions .
- Step 2 : Deprotect intermediates (e.g., Boc groups) using trifluoroacetic acid (TFA) in dichloromethane .
- Step 3 : Purify via reversed-phase HPLC or recrystallization (solvent: methanol/water) to achieve >95% purity .
- Critical Parameters : Monitor reaction pH (optimal: 8–10) to avoid decomposition of the aminomethyl group.
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
- NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 8.1–8.5 ppm; aminomethyl protons at δ 3.2–3.5 ppm) .
- LC-MS : Use electrospray ionization (ESI+) to detect [M+H]+ ions (expected m/z: ~167.1 for C₇H₈N₂O₂) and verify absence of side products (e.g., dehalogenated byproducts) .
- Elemental Analysis : Ensure C, H, N, O percentages align with theoretical values (±0.3%) .
Advanced Research Questions
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound in enzyme inhibition?
- Approach :
- Target Selection : Prioritize enzymes with nicotinic acid-binding pockets (e.g., NAD+ synthases, GPR109A receptors) based on structural homology .
- Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd). Include negative controls (unmodified nicotinic acid) and positive controls (known inhibitors) .
- Data Interpretation : Compare IC₅₀ values across analogs (e.g., 2-methyl vs. 2-aminomethyl derivatives) to assess steric/electronic effects .
Q. How should researchers address contradictions in reported solubility and stability data for this compound?
- Resolution Strategies :
- Solubility : Test in buffered solutions (pH 2–10) and track precipitation via dynamic light scattering (DLS). Conflicting data may arise from polymorphic forms; use X-ray diffraction (XRD) to identify crystalline vs. amorphous states .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor degradation products (e.g., oxidation of the aminomethyl group) via LC-MS .
Q. What metrological practices ensure reproducibility in quantifying this compound in biological matrices?
- Best Practices :
- Sample Prep : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from plasma/urine .
- Calibration : Employ isotope-labeled internal standards (e.g., ¹³C₆-2-(Aminomethyl)nicotinic acid) to correct for matrix effects .
- Validation : Follow FDA guidelines for linearity (R² >0.99), precision (CV <15%), and recovery (80–120%) .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
